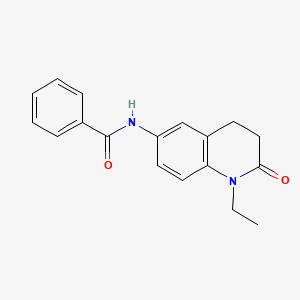

![molecular formula C18H22N4O2 B2617219 N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1030096-89-9](/img/structure/B2617219.png)

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a crucial role in cell growth, proliferation, and differentiation. It is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Aggregation-induced Emission Enhancement

N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine and related compounds have been studied for their unique photophysical properties, particularly aggregation-induced emission enhancement (AIEE). This phenomenon is observed when molecules that are non-emissive in solution form emit strongly upon aggregation. The restricted intramolecular rotation in the solid state facilitates this process, leading to potential applications in sensing, imaging, and organic electronics (Qian et al., 2007).

Synthetic Organic Chemistry

These compounds serve as versatile intermediates in synthetic organic chemistry. Their structural framework allows for nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules with potential biological activities. For example, they can be utilized to generate aryl radicals under specific conditions, contributing to the development of new synthetic pathways and drug discovery efforts (Jasch et al., 2012).

Antimicrobial and Antitumor Activities

Research on benzothiazole derivatives, including those containing benzimidazole and imidazoline moieties, has shown promising antimicrobial and antitumor activities. These compounds exhibit potent antibacterial and entomological effects, suggesting their potential as lead compounds in the development of new therapeutic agents (Chaudhary et al., 2011). Moreover, palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized, exhibiting significant cytotoxicity against various cancer cell lines, pointing towards their use in cancer treatment (Ghani & Mansour, 2011).

Corrosion Inhibition

Benzimidazole derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to adsorb on metal surfaces and form protective layers suggests applications in materials science and engineering, particularly in extending the lifespan of metal components in corrosive environments (Tang et al., 2013).

Electroluminescence and Mechanochromism

The development of N-substituted tetraphenylethene-based benzimidazoles demonstrates their aggregation-induced emission (AIE) properties and fast-reversible mechanochromism, alongside applications in organic electroluminescent devices. These properties are essential for the creation of novel materials for optoelectronic applications, including sensors, displays, and lighting (Zhang et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-13-7-3-4-8-15(13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-9-5-6-10-22/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZZJOCDMYDYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-(2-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

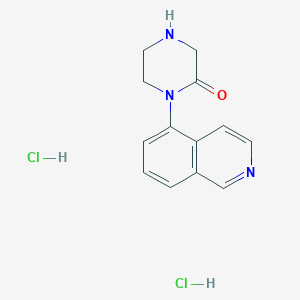

![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)

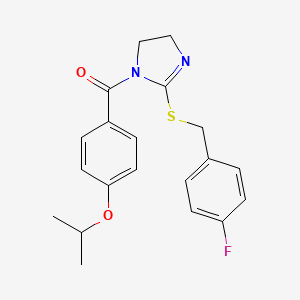

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)

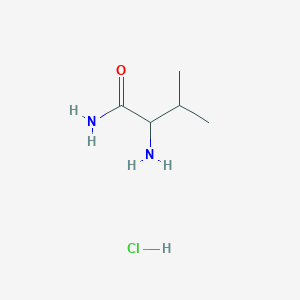

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)

![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)